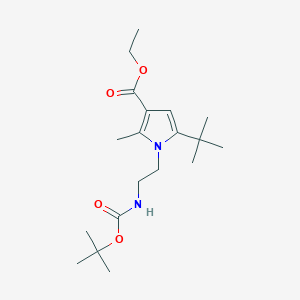

tert-Butyl 2-(2-tert-butyl-4-ethoxycarbonyl-5-methyl-1H-pyrrol-1-yl)ethylcarbamate

Description

Chemical Structure and Functional Groups

The compound "tert-Butyl 2-(2-tert-butyl-4-ethoxycarbonyl-5-methyl-1H-pyrrol-1-yl)ethylcarbamate" is a complex pyrrole derivative characterized by:

- A pyrrole ring substituted with a tert-butyl group, ethoxycarbonyl ester, and methyl group.

- An ethylcarbamate side chain protected by a tert-butyloxycarbonyl (Boc) group.

Applications and Significance

Such carbamate-protected pyrrole derivatives are often intermediates in pharmaceutical synthesis, particularly in kinase inhibitor development or peptidomimetic drug design. The Boc group serves as a temporary protecting amine group, enabling selective reactivity during multi-step syntheses .

Properties

IUPAC Name |

ethyl 5-tert-butyl-2-methyl-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O4/c1-9-24-16(22)14-12-15(18(3,4)5)21(13(14)2)11-10-20-17(23)25-19(6,7)8/h12H,9-11H2,1-8H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUCFGMUUXSBMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=C1)C(C)(C)C)CCNC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various macromolecules, enhancing their biological activities.

Mode of Action

It’s worth noting that the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring in similar compounds have been attributed to enhancing favorable interaction with macromolecules.

Biological Activity

tert-Butyl 2-(2-tert-butyl-4-ethoxycarbonyl-5-methyl-1H-pyrrol-1-yl)ethylcarbamate (CAS Number: 1305711-45-8) is a synthetic compound with potential biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of tert-butyl 2-(2-tert-butyl-4-ethoxycarbonyl-5-methyl-1H-pyrrol-1-yl)ethylcarbamate is C19H32N2O4, with a molecular weight of 352.5 g/mol. The compound features a pyrrole ring, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H32N2O4 |

| Molecular Weight | 352.5 g/mol |

| CAS Number | 1305711-45-8 |

Research indicates that compounds similar to tert-butyl derivatives often exhibit significant antioxidant and anti-inflammatory activities. The structural features of tert-butyl 2-(2-tert-butyl-4-ethoxycarbonyl-5-methyl-1H-pyrrol-1-yl)ethylcarbamate suggest potential interactions with biological pathways involved in oxidative stress and inflammation.

Antioxidant Activity

Compounds containing the pyrrole structure have been shown to exhibit antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. This activity is crucial in preventing cellular damage in various diseases, including cancer and neurodegeneration .

Study on Related Compounds

A study on the anti-inflammatory effects of related tert-butyl compounds found that these substances could reduce the expression of cyclooxygenase (COX) enzymes in macrophages exposed to lipopolysaccharides (LPS). This implies that tert-butyl 2-(2-tert-butyl-4-ethoxycarbonyl-5-methyl-1H-pyrrol-1-yl)ethylcarbamate may have similar effects, warranting further investigation .

Pharmacological Profiles

While direct studies on tert-butyl 2-(2-tert-butyl-4-ethoxycarbonyl-5-methyl-1H-pyrrol-1-yl)ethylcarbamate are sparse, its structural analogs have been evaluated for their pharmacological profiles. These profiles suggest potential applications in treating conditions characterized by oxidative stress and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a broader class of tert-butyl carbamate-protected heterocycles. Key analogs and their distinctions include:

Physicochemical Properties

- Solubility: The target compound’s ethoxycarbonyl group enhances polarity compared to non-esterified analogs, improving solubility in polar aprotic solvents (e.g., DMF, DMSO) .

- Stability : The Boc group in the target compound offers greater acid-lability than benzyl carbamates, enabling selective deprotection under mild acidic conditions.

Critical Research Findings

Patent Landscape

- Carbamate-protected heterocycles are frequently patented for therapeutic applications. For example, highlights a pyrimidine-based carbamate with iodinated and chlorinated substituents, suggesting halogenation is a common strategy to enhance bioactivity .

Data Tables

Comparative Physicochemical Data

Reactivity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.